molecular formula C16H11N5O4S2 B2634630 6-(3-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1021260-32-1

6-(3-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2634630
CAS No.: 1021260-32-1
M. Wt: 401.42
InChI Key: MENBYRVUIFVKBV-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole derivatives are a class of compounds that have been studied for their potential applications in various fields . They can be synthesized from thiourea, acetone, and various benzoyl bromides .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves a cyclocondensation between 2-aminothiazole and an α-halogenated carbonyl compound . The resulting compounds can be further modified with various ligands to create a wide range of derivatives .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives can vary greatly depending on the specific ligands used in their synthesis .


Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions depending on their specific structure and the conditions under which they are reacted .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be influenced by the specific ligands used in their synthesis . For example, the introduction of more fluorine atoms into the benzene ring of the primary ligand can improve the thermal stability, photoluminescence quantum yield (PLQY), LUMO energy level, and luminous efficiency of the resulting complexes .

Scientific Research Applications

Immunomodulatory Effects

One study focused on the modulation of the CD2-receptor of human T trypsinized lymphocytes by several imidazo[2,1-b]thiazoles. The research found that compounds with an aryl moiety on C-6 with a methoxy or nitro group and an ethyl ester on C-3 displayed positive effects on the expression of CD2 receptors, suggesting a potential for immunomodulation (Harraga et al., 1994).

Antimicrobial and Antifungal Activities

Another study synthesized derivatives of imidazo[2,1-b]thiazole and tested them for antibacterial and antifungal activities. The study demonstrated that certain compounds exhibited appreciable activity at concentrations of 0.5-1.0 mg/mL, suggesting potential applications in combating microbial infections (Chandrakantha et al., 2014).

Anti-Tuberculosis Agents

Research into the development of adamantyl-imidazolo-thiadiazoles as anti-tuberculosis agents found that certain compounds showed potent inhibitory activity towards Mycobacterium tuberculosis. This highlights the compound's potential application in the treatment of tuberculosis (Anusha et al., 2015).

Antitumor Activity

A study on the synthesis and biological evaluation of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives tested their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. The results indicated potential inhibitory effects against cancer cells, suggesting applications in cancer therapy (Ding et al., 2012).

Antimicrobial Activity of Schiff Bases

The synthesis of Schiff bases derived from imino-4-methoxyphenol thiazole and their antimicrobial activity against various bacterial and fungal species showcased moderate activity, providing insights into their potential as antimicrobial agents (Vinusha et al., 2015).

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole derivatives can vary greatly depending on their specific structure and the biological system in which they are studied .

Properties

IUPAC Name

6-(3-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O4S2/c1-25-10-4-2-3-9(5-10)11-7-20-12(8-26-16(20)18-11)14(22)19-15-17-6-13(27-15)21(23)24/h2-8H,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENBYRVUIFVKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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